7,8-Difluoro-2-methylquinolin-4-ol
Description
The Quinoline (B57606) Moiety as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse receptors with high affinity. The quinoline ring system is a quintessential example of such a scaffold. tandfonline.com Its structural rigidity, combined with the presence of a nitrogen atom, allows for a variety of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and metal coordination. This versatility has been exploited in the development of a broad spectrum of therapeutic agents. nih.govbiointerfaceresearch.com
The synthetic accessibility and the ease with which the quinoline core can be functionalized have further cemented its status as a privileged structure in drug discovery. nih.govnih.gov This allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacological properties to enhance potency and selectivity. nih.govnih.gov
Table 1: Examples of Marketed Drugs Featuring the Quinoline Scaffold
| Drug Name | Therapeutic Class |
| Chloroquine (B1663885) | Antimalarial |
| Ciprofloxacin (B1669076) | Antibacterial |
| Bedaquiline | Antitubercular |
| Montelukast | Antiasthmatic |
| Topotecan | Anticancer |
This table showcases the broad applicability of the quinoline scaffold in addressing a wide range of diseases.
The Strategic Role of Fluorine Substitution in Modulating Bioactivity within Quinoline Derivatives
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. tandfonline.comresearchgate.netnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.com
When incorporated into the quinoline scaffold, fluorine can profoundly influence several key parameters:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnih.gov This can lead to increased metabolic stability and a longer half-life of the drug in the body.
Physicochemical Properties: The high electronegativity of fluorine can alter the electron distribution within the quinoline ring system. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a compound's solubility, membrane permeability, and oral bioavailability. tandfonline.comacs.org
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. benthamscience.com This can lead to enhanced binding affinity and potency of the drug candidate. tandfonline.comnih.gov Judicious placement of fluorine can also induce conformational changes that are more favorable for binding to the target protein. acs.org
The strategic placement of fluorine on the quinoline ring has been shown to be crucial for optimizing in vivo efficacy in some cases. tandfonline.com
Contextualizing 7,8-Difluoro-2-methylquinolin-4-ol within Contemporary Fluorinated Heterocyclic Research
The compound this compound, with its specific substitution pattern, represents a focal point in the ongoing exploration of fluorinated quinoline derivatives. guidechem.com The presence of two fluorine atoms at the 7 and 8 positions of the quinoline ring is of particular interest to medicinal chemists. ontosight.ai This difluoro substitution pattern can significantly impact the electronic and steric properties of the molecule, potentially leading to novel biological activities or improved pharmacological profiles compared to its non-fluorinated or mono-fluorinated counterparts.
Research into fluorinated quinolines is an active area, with studies exploring their potential as antifungal, antimicrobial, antiviral, and anticancer agents. ontosight.aimdpi.com The synthesis of various fluorinated quinoline analogs is a key strategy in the development of new pesticides and pharmaceuticals. mdpi.com For instance, the compound Ipflufenoquin, a fungicide, features a 7,8-difluoro-2-methylquinolin-3-yl group, highlighting the relevance of this specific fluorination pattern in agrochemical research. nih.gov
The study of compounds like this compound and its derivatives is driven by the need to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The unique combination of the privileged quinoline scaffold with the strategic placement of fluorine atoms makes this class of compounds a promising area for future drug discovery efforts.
Structure
3D Structure
Properties
IUPAC Name |
7,8-difluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGHWWNTTVWENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670965 | |
| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-45-1 | |
| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7,8 Difluoro 2 Methylquinolin 4 Ol and Its Analogues
Modern Approaches to the Synthesis of Fluorinated Quinoline (B57606) Systems
The introduction of fluorine into the quinoline framework can be achieved through various modern synthetic methods. These techniques often offer improvements in selectivity, yield, and reaction conditions compared to traditional approaches.
One prominent method involves the cyclization of fluorinated anilines . This is a common and important strategy for creating quinolines with fluorine atoms in the benzene (B151609) ring. The process typically involves the condensation of an aniline (B41778), which has at least one free ortho-position, with a carbonyl compound that can provide a three-carbon fragment.
Direct fluorination of the quinoline ring system is another key approach. Electrochemical methods, for instance, have been developed for the regioselective 5,8-difluorination of quinolines using reagents like hydrogen fluoride-pyridine in an undivided electrochemical cell. researchgate.net This method can provide moderate to good yields in a short reaction time at room temperature. researchgate.net Additionally, electrophilic fluorinating agents such as acetyl hypofluorite (B1221730) have been used for the selective fluorination of activated aromatic rings. researchgate.net
Cross-coupling reactions catalyzed by transition metals like palladium and copper have also become indispensable tools for synthesizing functionalized quinolines. researchgate.netnumberanalytics.com These reactions allow for the introduction of various substituents onto the quinoline scaffold. researchgate.net
Furthermore, innovative methods are continually being developed. For example, a direct synthesis of fluorinated quinazolinones and quinoxalines has been achieved using trifluoroacetic acid as a trifluoromethyl source without the need for metal catalysts or additives, showcasing a high-economy and broad-scope approach. organic-chemistry.org
Precursor Design and Cyclization Reactions Leading to the 7,8-Difluoro-2-methylquinolin-4-ol Framework
The synthesis of this compound specifically relies on carefully designed precursors and efficient cyclization reactions. A common strategy involves the use of appropriately substituted anilines and β-ketoesters.
For instance, the reaction of a difluoroaniline with a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of an enamine intermediate. Subsequent thermal or acid-catalyzed cyclization of this enamine yields the desired quinolin-4-ol framework. A specific example is the synthesis of 8-fluoro-2,3,6-trialkyl substituted 4-hydroxyquinolines, which proceeds through the reaction of a fluorinated aniline with ethyl 2-methylacetoacetate (B1246266) to form an enamine that is then cyclized.
The choice of reaction conditions for the cyclization step is crucial for maximizing the yield and purity of the final product. High temperatures are often required to drive the reaction to completion.
Green Chemistry Principles Applied to the Synthesis of Fluorinated Quinoline Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and improve sustainability. tandfonline.comijpsjournal.com This includes the use of safer solvents, reusable catalysts, and more energy-efficient reaction conditions. numberanalytics.comtandfonline.com
Solvent-free reactions and the use of ionic liquids as recyclable reaction media are key green strategies. numberanalytics.comgoogle.com Ionic liquids offer advantages such as high thermal stability and low volatility, which can lead to higher reaction rates and yields while reducing waste. numberanalytics.com
The development of nanocatalysts is another significant advancement in the green synthesis of quinolines. acs.org These catalysts, which can be based on metals like iron, copper, and gold, offer high efficiency and can often be easily recovered and reused, contributing to the sustainability of the process. acs.orgnih.gov For example, magnetic nanoparticles functionalized with catalytic groups can be readily separated from the reaction mixture using a magnet. nih.gov
Furthermore, photocatalytic methods are emerging as a green alternative. For instance, a visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported, offering a reagent-free and highly atom-economical approach. rsc.org
Catalytic Systems and Reaction Optimization Strategies for Enhanced Synthesis of this compound
The efficiency of synthesizing this compound and its analogues can be significantly enhanced through the use of advanced catalytic systems and reaction optimization.
Transition metal catalysts , particularly those based on palladium and copper, are widely used in cross-coupling and cyclization reactions to construct the quinoline scaffold. numberanalytics.com For example, palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Ullmann-type reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, in the synthesis of quinolines. numberanalytics.com
Nanocatalysts also play a crucial role in optimizing quinoline synthesis. acs.org Their high surface area and unique electronic properties can lead to enhanced catalytic activity and selectivity. Various nanocatalysts, including those based on iron oxide, copper, and gold, have been successfully employed in one-pot syntheses of quinoline derivatives. acs.orgnih.gov
Reaction optimization often involves a systematic study of various parameters, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the Friedländer synthesis of quinolines, gold(III) catalysis has been shown to enable the reaction to proceed under milder conditions than traditional methods. researchgate.net Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields.
Derivatization Strategies from this compound to Diverse Scaffolds
This compound serves as a versatile building block for the synthesis of a wide range of more complex and functionally diverse molecules. numberanalytics.com The reactive sites on the quinoline core, including the hydroxyl group and the aromatic ring, allow for various derivatization reactions.
One common strategy is the conversion of the 4-hydroxyl group to a leaving group, such as a chlorine atom, to facilitate nucleophilic substitution reactions . mdpi.com This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position of the quinoline ring. For example, 4-chloro-7,8-difluoro-2-methylquinoline (B1451987) can be prepared and subsequently reacted with different nucleophiles to generate a library of 4-substituted quinoline derivatives. mdpi.combiosynth.com
Cross-coupling reactions can be employed to introduce new substituents onto the quinoline ring. For instance, palladium-catalyzed reactions can be used to form new carbon-carbon bonds, enabling the attachment of aryl or alkyl groups. nih.gov
The fluorine atoms on the benzene ring can also participate in nucleophilic aromatic substitution reactions , although this typically requires harsh conditions.
Structure Activity Relationship Sar Studies of 7,8 Difluoro 2 Methylquinolin 4 Ol Derivatives
Analysis of Substituent Effects on the Quinoline (B57606) Ring System for Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. The 7,8-difluoro substitution pattern, in particular, creates a unique electronic environment that can significantly modulate the pharmacological profile of the molecule.
The presence of two fluorine atoms at positions 7 and 8 has a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction into an aromatic ring, such as quinoline, has several consequences. The strong electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting its ability to form ionic bonds or hydrogen bonds with biological targets. Furthermore, the C-F bond is highly polarized and metabolically stable, which can enhance the metabolic stability of the compound, a desirable feature in drug design.
While specific SAR studies on a broad range of 7,8-Difluoro-2-methylquinolin-4-ol derivatives are not extensively documented in publicly available literature, the principles can be inferred from related structures. For instance, the development of γ-secretase inhibitors has utilized the 7,8-difluoroquinoline (B123522) core. In one example, the 4-position is part of a fused pyrazolo ring system, and the nitrogen at position 1 is substituted with a bulky sulfonylphenyl group, leading to a potent and metabolically stable compound, (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline. nih.gov This highlights that modifications at the N-1 and C-4 positions are critical for achieving high affinity and desired pharmacological properties.
Another example of a biologically active compound with the 7,8-difluoro-2-methylquinoline (B1456712) core is the fungicide Ipflufenoquin. In this case, the quinolin-3-ol isomer is utilized, and a bulky substituted phenoxy group is attached at the 3-position. This demonstrates that the 7,8-difluoro-2-methylquinoline scaffold is a viable starting point for developing molecules with diverse biological activities, including agrochemical applications.
Table 1: Examples of Biologically Active 7,8-Difluoro-2-methylquinoline Derivatives
| Compound Name | Core Structure Modification | Biological Activity |
| (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline | 4-ol replaced with a fused pyrazolo ring; N-1 substituted | γ-secretase Inhibitor |
| Ipflufenoquin | 3-ol isomer; bulky phenoxy group at C-3 | Fungicide |
| 7,8-Difluoro-2-methylquinolin-4-amine | 4-ol replaced with 4-amine | Synthetic intermediate |
Impact of Positional Isomerism of Fluorine on the Pharmacological Profile of Difluoroquinolinols
The position of fluorine atoms on the quinoline ring is a critical determinant of a compound's pharmacological profile. The specific arrangement of fluorine atoms in 7,8-difluoroquinolinols confers distinct properties compared to other difluoro-isomers (e.g., 5,6-difluoro, 6,7-difluoro, or 5,8-difluoro). This is due to the unique influence of the fluorine atoms on the electronic distribution, lipophilicity, and steric hindrance of the molecule.
The 7,8-difluoro substitution pattern places the highly electronegative fluorine atoms on the benzo-part of the quinoline ring. This arrangement can significantly alter the electron density of the entire ring system, including the pyridine (B92270) ring containing the nitrogen atom. This modulation of the electronic landscape can affect the molecule's ability to participate in crucial interactions such as π-π stacking with aromatic residues in a protein's binding pocket.
Furthermore, the close proximity of the two fluorine atoms at positions 7 and 8 can create a region of high electron density, which may be favorable for specific electrostatic interactions with a biological target. This unique electronic signature is not present in other positional isomers where the fluorine atoms are more separated.
From a steric perspective, the 7,8-difluoro substitution is located on the edge of the quinoline ring system. This positioning may be less likely to cause steric clashes with the target protein compared to substitutions at other positions, such as C-5 or C-6, which are located in the middle of the molecule. The specific placement of these fluorine atoms can thus influence the binding orientation and affinity of the molecule within a target's active site.
Rational Design Principles for the Development of Novel this compound Analogues
The development of novel drug candidates based on the this compound scaffold relies on rational design principles to optimize potency, selectivity, and pharmacokinetic properties. The existing examples of bioactive molecules with this core provide valuable insights into effective design strategies.
A key principle is the strategic modification of the substituents at the N-1 and C-4 positions. As seen in the development of γ-secretase inhibitors, converting the 4-ol into a more complex, rigidified ring system, such as a fused pyrazole, can lead to a significant increase in potency. nih.gov This strategy aims to lock the molecule into a specific conformation that is more complementary to the target's binding site. Furthermore, the addition of a large, lipophilic group at the N-1 position, such as a substituted phenylsulfonyl group, can enhance interactions with hydrophobic pockets in the target protein and improve metabolic stability. nih.gov
For applications in agrochemistry, as demonstrated by the fungicide Ipflufenoquin, the rational design may focus on optimizing the molecule's properties for environmental stability and target-specific toxicity. The attachment of a substituted phenoxy group at a suitable position on the quinoline ring system is a strategy to enhance fungicidal activity.
Computational modeling and structure-based drug design are also crucial tools in the rational design process. By understanding the three-dimensional structure of the target enzyme or receptor, medicinal chemists can design analogues of this compound that have a higher predicted binding affinity and selectivity. This approach can help to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.
Mechanistic Studies on the Biological Action of 7,8 Difluoro 2 Methylquinolin 4 Ol and Its Derivatives
Elucidation of Molecular Targets and Ligand-Receptor Interactions (e.g., DNA Gyrase, Topoisomerase IV, ATP Synthase)
The primary antibacterial action of the quinolone class, to which 7,8-Difluoro-2-methylquinolin-4-ol belongs, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, repair, and transcription. nih.gov
DNA Gyrase and Topoisomerase IV: Quinolones function by trapping the enzyme-DNA complex in a state where the DNA is cleaved, forming a stable ternary complex of the quinolone, enzyme, and DNA. nih.gov This action converts these essential enzymes into cellular toxins that create double-strand DNA breaks, ultimately leading to the cessation of DNA synthesis and cell death. nih.gov The formation of these complexes is a key event in the mechanism of action. nih.gov
While both enzymes are targets, their relative importance can differ between bacterial species. In many gram-negative bacteria, DNA gyrase is the primary target, with mutations in its corresponding gene (gyrA) leading to resistance. nih.gov In contrast, for some gram-positive bacteria, topoisomerase IV is the initial target for resistance development. nih.gov
Studies on related difluoroquinolone derivatives have provided specific insights. For instance, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a potent inhibitor of bacterial DNA gyrase, was also found to interact with mammalian topoisomerase II, with an EC50 value of 7.6 µM in a DNA-cleavage assay. nih.gov This highlights the potential for cross-reactivity with eukaryotic enzymes, a critical factor in drug development.
ATP Synthase: While DNA topoisomerases are the classical targets for antibacterial quinolones, the versatile quinoline (B57606) scaffold has been explored for its inhibitory potential against other enzymes, including F1Fo ATP synthase. nih.gov This enzyme is vital for cellular energy production. Certain quinoline derivatives have been identified as inhibitors of ATP synthase in pathogenic organisms like Pseudomonas aeruginosa. nih.gov For example, the fungicide Ipflufenoquin, which contains a 7,8-difluoro-2-methylquinolin-3-yl moiety, points to the possibility of this scaffold targeting cellular bioenergetics. nih.gov However, ATP synthase is not considered the primary target for the antibacterial action of classic fluoroquinolones like the derivatives of this compound.
Table 1: Investigated Molecular Targets of Quinolone Derivatives
| Molecular Target | Compound Class | Observed Interaction | Reference |
|---|---|---|---|
| DNA Gyrase | 4-Quinolones | Inhibition via formation of a stable drug-enzyme-DNA ternary complex. | nih.gov |
| Topoisomerase IV | 4-Quinolones | Inhibition via stabilization of the cleaved DNA-enzyme complex. | nih.gov |
| Mammalian Topoisomerase II | 1-cyclopropyl-6,8-difluoro...quinolinecarboxylic acid | Inhibition with an EC50 value of 7.6 µM in a DNA-cleavage assay. | nih.gov |
| ATP Synthase | Quinololine Derivatives (e.g., Ipflufenoquin) | Inhibition of the enzyme, suggesting the scaffold's potential to target bioenergetics. | nih.govnih.gov |
Investigation of Cellular Pathways Modulated by Fluorinated Quinoline Compounds
The inhibition of DNA gyrase and topoisomerase IV by compounds such as this compound triggers a cascade of cellular responses, primarily impacting pathways related to DNA integrity and replication.
The immediate consequence of the formation of trapped enzyme-DNA complexes is the stalling of replication forks. nih.gov This leads to a rapid, reversible inhibition of DNA synthesis. nih.gov The resulting DNA damage activates the SOS response, a global emergency pathway in bacteria that regulates DNA repair and cell division. nih.gov If the DNA damage is too extensive to be repaired, the pathway can ultimately lead to programmed cell death. nih.gov
The repair of DNA breaks induced by quinolones often involves recombination pathways. nih.gov The efficiency and fidelity of these repair mechanisms can influence the bactericidal efficacy of the compound. Furthermore, the ability of fluoroquinolones to easily enter cells via porins makes them effective against intracellular pathogens.
Biochemical and Biophysical Characterization of Compound-Target Interactions
A variety of biochemical and biophysical techniques are employed to characterize the interaction between quinolone compounds and their target enzymes.
Biochemical Assays:
DNA Cleavage Assays: This is a fundamental method to quantify the activity of quinolones. The assay measures the amount of linearized plasmid DNA generated from the stabilization of the enzyme-DNA-drug ternary complex. nih.govnih.gov The concentration of the drug required to produce 50% of the maximum cleavage (EC50) is a key parameter for potency.
Enzyme Inhibition Assays: Assays measuring the inhibition of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV are used to determine the inhibitory concentration (IC50) of the compounds.
Biophysical Characterization:
Gel Retardation Assays: These assays are used to measure the binding affinity of the enzyme to DNA, which can be altered in the presence of the inhibitor. nih.gov
X-ray Crystallography: Crystal structures of the drug-enzyme-DNA complex have been invaluable in revealing the binding mode of fluoroquinolones. These studies show the drug intercalating into the DNA at the site of cleavage. nih.gov
Cross-linking Studies: Innovative studies using modified quinolones have provided deeper insights. For example, a study with a ciprofloxacin (B1669076) derivative revealed the existence of two distinct drug-binding modes within the gyrase-DNA complex, a finding not observed in static crystal structures. nih.gov This suggests a more dynamic interaction than previously understood and opens new avenues for designing inhibitors that can overcome resistance.
These detailed mechanistic investigations are crucial for understanding the structure-activity relationships within the fluorinated quinolone class and for the rational design of new derivatives with improved potency and selectivity.
Computational and Theoretical Investigations of 7,8 Difluoro 2 Methylquinolin 4 Ol
Molecular Docking and Dynamics Simulations for Binding Affinity Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 7,8-Difluoro-2-methylquinolin-4-ol, and a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and estimate the binding affinity, which is a measure of how strongly the ligand binds to the target.
Molecular Docking: This technique involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. For quinoline (B57606) derivatives, docking studies have been instrumental in identifying potential biological targets. For instance, studies on other quinoline-based compounds have successfully used docking to predict their binding to enzymes like elastase. In one such study, a synthesized quinoline derivative showed a strong docking score of -7.4 kcal/mol against the elastase enzyme, indicating a high binding affinity. nih.gov These interactions are often stabilized by non-covalent forces such as hydrogen bonds and hydrophobic interactions with the active site residues of the protein. nih.gov Although specific docking studies for this compound are not widely published, the methodology would involve docking this specific molecule into the active sites of various known drug targets to screen for potential biological activity. The fluorine atoms at the 7 and 8 positions are expected to enhance electrostatic and hydrogen bonding interactions, potentially leading to strong binding with target proteins.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic picture of the binding stability and conformational changes that may occur. For related quinoline derivatives, MD simulations have been used to confirm the stability of the docked pose and to understand how modifications to the quinoline scaffold affect interactions with the surrounding environment, such as water molecules. arabjchem.org An MD simulation for a this compound-protein complex would analyze the trajectory, root-mean-square deviation (RMSD), and interaction energies to validate the docking results and confirm the stability of the binding.
Binding Affinity Prediction: The ultimate goal of these simulations is to accurately predict binding affinity. nih.gov Various scoring functions, ranging from empirical to force-field-based methods, are used to calculate this value. nih.gov Advanced methods, including machine learning and deep learning models, are increasingly being used to improve the accuracy of these predictions by learning from large datasets of known protein-ligand complexes. nih.govnih.gov For this compound, predicting its binding affinity against a panel of targets would be a critical step in identifying its most promising therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Quinoline Libraries
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for understanding which structural features are important for a desired pharmacological effect and for predicting the activity of new, unsynthesized compounds.
For libraries of fluorinated quinolines, 2D and 3D-QSAR studies have been successfully applied to guide the development of agents with various biological activities, including anti-HIV, antimalarial, and antitubercular properties. nih.govnih.govscholarsresearchlibrary.com
Methodology: A typical QSAR study involves:
Dataset Collection: Assembling a dataset of quinoline compounds with experimentally measured biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic properties).
Model Building: Using statistical methods like Partial Least Squares (PLS) regression to build a mathematical equation linking the descriptors to the biological activity. nih.govscholarsresearchlibrary.com
Validation: Rigorously validating the model to ensure its predictive power.
Findings from Quinolone Library Studies: QSAR studies on quinolone libraries have revealed key structural features that govern their activity. For example, a 3D-QSAR study on 101 anti-HIV quinolones identified the crucial structural elements responsible for their antiviral effects. nih.gov Similarly, a study on 178 quinoline derivatives for antimalarial activity resulted in robust CoMFA and CoMSIA models that were used to design novel, more potent compounds. nih.gov A 2D-QSAR study on antitubercular quinoline derivatives also yielded a statistically significant model that could aid in the design of new anti-TB agents. scholarsresearchlibrary.com
While this compound may not have been explicitly included in these published studies, it could be incorporated into a new or expanded fluorinated quinoline library. A QSAR model built from such a library would help to quantify the contribution of the 7,8-difluoro substitution pattern to a specific biological activity and predict the potency of other related analogues.
Table 1: Example of Statistical Parameters from QSAR Models for Quinoline Derivatives
| Model Type | Target Activity | No. of Compounds | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | Reference |
|---|---|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Antimalarial | 178 | 0.677 | 0.969 | - | nih.gov |
| 3D-QSAR (CoMSIA) | Antimalarial | 178 | 0.741 | 0.962 | - | nih.gov |
Advanced In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening and virtual library design are crucial computational strategies for identifying promising new drug candidates from vast chemical databases. These methods use the structure of a known active compound or a biological target to find new molecules with similar or improved properties.
Virtual Screening: Starting with a lead compound like this compound, virtual screening can be performed in two main ways:
Ligand-Based Virtual Screening: This approach searches for molecules in a database that have a similar structure or pharmacophore to the lead compound.
Structure-Based Virtual Screening: If the biological target of this compound is known, this method involves docking a large library of compounds into the target's binding site to identify those that are predicted to bind with high affinity.
Virtual Library Design: Beyond screening existing compounds, computational methods can be used to design novel analogues. The quinoline scaffold of this compound serves as an excellent starting point for creating a virtual library. By systematically modifying the substituents at various positions on the quinoline ring, a large and diverse library of new compounds can be generated in silico. These virtual libraries can then be screened for desired properties, such as improved binding affinity, better pharmacokinetic profiles, or reduced toxicity, before any are synthesized. This approach has been used to explore novel furan-2-quinolone derivatives as potential anticoagulants. researchgate.net The design process can be guided by the insights gained from QSAR and molecular docking studies to focus on modifications most likely to yield improved activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. arabjchem.org These properties are critical for understanding a molecule's reactivity, stability, and intermolecular interactions.
For this compound, quantum chemical calculations can predict a variety of important descriptors.
Key Quantum-Molecular Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Ionization Potential (I) and Electron Affinity (A): These can be estimated from HOMO and LUMO energies (I ≈ -E_HOMO, A ≈ -E_LUMO) and describe the energy required to remove or add an electron, respectively. arabjchem.org
Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with a biological receptor.
Studies on similar quinoline derivatives have used DFT to analyze these descriptors and identify important reactive sites on the molecule. arabjchem.org The fluorine atoms in this compound, being highly electronegative, are expected to significantly influence its electronic structure and reactivity profile.
Table 2: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇F₂NO | guidechem.com |
| Molecular Weight | 195.17 g/mol | guidechem.com |
| InChIKey | BSGHWWNTTVWENA-UHFFFAOYSA-N | guidechem.com |
These fundamental computed properties form the basis for more advanced quantum chemical investigations into the molecule's behavior and potential as a drug candidate.
Toxicological Considerations and Preclinical Assessment of Fluorinated Quinoline Compounds
In Vitro and In Vivo Cytotoxicity Profiling
While specific cytotoxicity data for 7,8-Difluoro-2-methylquinolin-4-ol is not extensively documented in publicly available literature, the cytotoxic potential of structurally related fluorinated quinoline (B57606) derivatives has been explored against various cell lines. These studies provide foundational insights into how the fluorinated quinoline scaffold might interact with biological systems at a cellular level.
Research into a series of 4-aminoquinoline (B48711) derivatives has shed light on their cytotoxic effects. For instance, the compound butyl-(7-fluoro-quinolin-4-yl)-amine demonstrated more potent cytotoxic effects on the MCF-7 human breast tumor cell line compared to the established drug chloroquine (B1663885). nih.gov In the same study, another derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as the most active compound of the series, showing particular potency against MDA-MB 468 breast cancer cells. nih.gov These findings suggest that the 4-aminoquinoline structure can serve as a promising prototype for developing new anticancer agents. nih.gov
Further studies on different quinoline structures, such as 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones, have also revealed significant cytotoxic activity. A tetracyclic heteroquinone analogue in this series, 7,8-dihydro-10H- nih.govwebmd.comoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione, exhibited high cytotoxicity against the HCT 15 human colon tumor cell line, with an IC50 value of 0.026 µg/mL, comparable to that of doxorubicin. nih.gov Other compounds in this series showed notable activity against human brain tumor cell lines. nih.gov
The antifungal activity of newly synthesized fluorinated quinoline analogs has also been evaluated, indicating that some of these compounds exhibit significant inhibitory effects against various fungal pathogens at a concentration of 50 μg/mL. mdpi.com While not a direct measure of cytotoxicity against mammalian cells, this bioactivity underscores the potential of the fluorinated quinoline scaffold to interact with cellular targets.
Table 1: Cytotoxicity of Selected Fluorinated Quinoline Derivatives
| Compound | Cell Line | Activity |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine nih.gov |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast Cancer) | Particularly potent nih.gov |
| 7,8-dihydro-10H- nih.govwebmd.comoxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione | HCT 15 (Colon Cancer) | IC50: 0.026 µg/mL nih.gov |
Systemic Toxicological Properties and Adverse Effect Mechanisms Associated with Fluoroquinolone Scaffolds
The fluoroquinolone scaffold, a prominent class of fluorinated quinolines used as antibiotics, is associated with a well-documented range of systemic toxicities and adverse effects. nih.govresearchgate.net These effects can range from mild and frequent to severe and potentially irreversible. webmd.com
The most commonly reported adverse reactions involve the gastrointestinal tract, central nervous system (CNS), and skin. nih.govresearchgate.net More severe, though less common, toxicities include phototoxicity, cardiotoxicity (such as QTc prolongation), arthropathy, and tendinopathy, including tendon rupture. nih.govresearchgate.netnih.govmsdmanuals.com The U.S. Food and Drug Administration (FDA) has issued boxed warnings for fluoroquinolones due to their association with disabling and potentially permanent serious adverse reactions affecting tendons, muscles, joints, nerves, and the CNS. msdmanuals.comwikipedia.org
Common Systemic Adverse Effects of Fluoroquinolones
Gastrointestinal: Nausea, vomiting, diarrhea. researchgate.netwikipedia.org
Central Nervous System (CNS): Headaches, dizziness, insomnia, and more severe effects like seizures, psychosis, anxiety, and hallucinations. nih.govwebmd.comresearchgate.net
Musculoskeletal: Tendinopathy and tendon rupture, particularly of the Achilles tendon. nih.govmsdmanuals.com
Cardiovascular: QT interval prolongation. msdmanuals.com
Dermatological: Skin rashes and photosensitivity reactions. nih.govnih.gov
Peripheral Nerves: Potentially permanent peripheral neuropathy. msdmanuals.com
The mechanisms underlying these toxicities are multifaceted. CNS effects are thought to involve the antagonism of gamma-aminobutyric acid (GABA) A receptors and potential interactions with excitatory amino acid neurotransmission. nih.govresearchgate.nettandfonline.com The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. msdmanuals.comwikipedia.org While this action is selective for bacterial enzymes, off-target effects in mammalian cells may contribute to toxicity. For example, some research suggests that bactericidal antibiotics can induce mitochondrial dysfunction and oxidative damage in mammalian cells. tandfonline.com
Table 2: Overview of Fluoroquinolone-Associated Toxicities and Mechanisms
| Organ System | Adverse Effect | Potential Mechanism(s) |
| Musculoskeletal | Tendinopathy, Tendon Rupture | Unclear; may involve oxidative stress, chelation of magnesium, and direct toxicity to tenocytes. |
| Central Nervous System | Seizures, Psychosis, Anxiety | Antagonism of GABA-A receptors, interactions with excitatory neurotransmitters. nih.govtandfonline.com |
| Cardiovascular | QTc Prolongation | Blockade of the hERG potassium channel. |
| Peripheral Nervous System | Peripheral Neuropathy | Axonal degeneration. |
| Liver | Hepatotoxicity | Idiosyncratic metabolic reactions. nih.gov |
Metabolite Identification and Biotransformation Pathways of Fluorinated Quinoline Derivatives
The biotransformation of fluorinated quinoline derivatives is a key determinant of their pharmacokinetic profile and potential toxicity. The metabolism of these compounds can vary significantly based on the specific structure and the position of the fluorine atom(s). doi.org
For many fluoroquinolone antibiotics, metabolism is limited, and the parent drug is primarily eliminated unchanged via the kidneys. wikipedia.org For example, in the case of levofloxacin (B1675101), less than 5% of an administered dose is recovered in the urine as the desmethyl and N-oxide metabolites, with the vast majority excreted as the unchanged drug. wikipedia.org
However, other quinoline-based compounds undergo more extensive metabolism. Certain c-Met kinase inhibitors with a quinoline core are metabolized by aldehyde oxidase, which can lead to the formation of species-specific insoluble metabolites. nih.gov This has been linked to unexpected renal toxicity in preclinical studies for some compounds in this class. nih.gov
The biotransformation of fluorinated compounds can be studied using various models, including microbial systems. Microorganisms can perform a range of transformations, from single-step reactions to complete mineralization. doi.org For instance, the nonsteroidal anti-inflammatory drug flurbiprofen, a fluorinated compound, is metabolized by the fungus Cunninghamella elegans primarily to 4'-hydroxyflurbiprofen, which is also the main phase I metabolite in mammals. doi.org Such studies are valuable for predicting mammalian metabolism and identifying potential metabolites of new fluorinated drug candidates. The position of the fluorine atom on an aromatic ring can significantly influence the metabolic pathway, sometimes leading to the formation of dead-end metabolites rather than complete degradation. doi.org
Future Perspectives and Translational Research Opportunities for 7,8 Difluoro 2 Methylquinolin 4 Ol
Strategic Directions for the Development of Next-Generation Therapeutics Based on the 7,8-Difluoro-2-methylquinolin-4-ol Scaffold
The quinoline (B57606) motif is recognized in medicinal chemistry as a "privileged scaffold," a core molecular structure that is capable of binding to a variety of biological targets, making it a valuable starting point for drug discovery. orientjchem.orgresearchgate.net This versatility means that quinoline derivatives have been successfully developed for a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments. orientjchem.orgrsc.orgnih.gov The strategic development of next-generation therapeutics from the this compound scaffold hinges on leveraging this inherent potential through targeted chemical modifications.
The introduction of fluorine atoms into a drug candidate, as seen in this compound, is a well-established strategy to enhance key pharmacological properties. nih.gov Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. nih.govnih.gov For instance, the introduction of a fluorine atom at the C6 position of the quinoline ring has been shown to significantly boost antibacterial activity. orientjchem.org Therefore, the difluoro-substitution in the 7- and 8-positions of the scaffold is a critical feature that can be exploited. Future research will likely focus on synthesizing a library of analogues by modifying other positions on the quinoline ring to optimize efficacy and selectivity for specific diseases.
Key strategic directions include:
Scaffold Hopping and Hybridization: Combining the fluorinated quinoline scaffold with other known pharmacophores to create hybrid molecules. This approach aims to develop drugs with dual modes of action, potentially overcoming drug resistance and improving therapeutic outcomes. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the this compound core and evaluating how these changes affect biological activity. This is crucial for designing derivatives with improved potency and reduced off-target effects. orientjchem.org Computational methods can significantly facilitate the design of these new derivatives with enhanced pharmacokinetic and pharmacodynamic properties. orientjchem.org
Targeted Drug Delivery: Developing formulations, such as lipid-based nanoparticle systems, to improve the delivery of therapeutics derived from the scaffold. This is particularly important for reaching targets within the central nervous system or for enhancing oral bioavailability. mdpi.com
By pursuing these strategies, the this compound scaffold can serve as a foundation for a new generation of targeted and effective medicines. orientjchem.orgelifesciences.org
Exploration of Novel Pharmacological Targets and Therapeutic Indications for Quinoline Derivatives
The broad bioactivity of the quinoline core structure opens avenues for exploring novel pharmacological targets and expanding therapeutic applications beyond their traditional uses. rsc.orgnih.gov While historically prominent as antimalarial and antibacterial agents, research has uncovered the potential of quinoline derivatives to modulate a diverse range of biological pathways implicated in various diseases. nih.govnih.govnih.gov
Recent advances have highlighted the potential of quinoline-based compounds as potent inhibitors of key enzymes in cancer signaling pathways. nih.gov They have shown significant inhibitory activity against a wide spectrum of kinases, which are crucial for tumor growth and progression. nih.gov This has led to the development of several FDA-approved quinoline-containing kinase inhibitors for clinical oncology. nih.gov Beyond kinases, quinoline derivatives are being investigated as inhibitors of other cancer-related targets, such as tubulin, thereby preventing cell division and proliferation.
The exploration of novel targets for derivatives of the this compound scaffold could yield therapeutics for a range of diseases:
Oncology: Targeting protein kinases (e.g., EGFR, BTK), DNA topoisomerase, and tubulin polymerization are promising strategies for developing new anticancer agents. nih.govnih.govacs.org
Infectious Diseases: Beyond traditional antibacterial and antimalarial applications, there is potential in targeting viral enzymes or bacterial ATP synthase to combat drug-resistant pathogens. nih.gov
Neurodegenerative Diseases: Some quinoline derivatives are being explored for their neuroprotective properties, with potential applications in treating conditions like Alzheimer's and Parkinson's disease by targeting enzymes such as monoamine oxidase (MAO). nih.gov
Inflammatory Disorders: The anti-inflammatory properties of certain quinoline compounds suggest their potential use in treating chronic inflammatory diseases. rsc.org
Table 1: Potential Therapeutic Targets for Quinoline Derivatives
| Therapeutic Area | Potential Molecular Target | Associated Disease(s) |
| Oncology | Protein Kinases (e.g., EGFR, BTK) | Various Cancers |
| DNA Topoisomerase | Various Cancers | |
| Tubulin Polymerization | Various Cancers | |
| Infectious Diseases | Bacterial DNA Gyrase / Topoisomerase | Bacterial Infections |
| Bacterial ATP Synthase | Drug-Resistant Bacterial Infections | |
| Viral Enzymes (e.g., HCV NS5B) | Viral Infections (e.g., Hepatitis C) | |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) | Alzheimer's, Parkinson's Disease |
| NMDA Receptors | Neurological Disorders | |
| Inflammatory Disorders | Cyclooxygenase (COX) | Chronic Inflammation |
The versatility of the quinoline scaffold, enhanced by strategic fluorination, provides a rich platform for discovering drugs that can interact with these and other novel targets, paving the way for new therapeutic interventions. orientjchem.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Fluorinated Quinoline Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. researchgate.netnih.gov These computational technologies are particularly well-suited for navigating the vast chemical space associated with scaffolds like this compound to design novel derivatives with enhanced properties. youtube.com
The integration of AI/ML into the drug discovery pipeline for fluorinated quinolines offers several key advantages:
Virtual Screening and Hit Identification: AI algorithms can rapidly screen massive virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. researchgate.netnih.gov This significantly reduces the time and cost compared to traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up. youtube.com By training these models on the structural rules of chemistry and data from known active compounds, it is possible to generate novel fluorinated quinoline derivatives that are optimized for specific properties like high potency and low toxicity. youtube.comspringernature.com
Property Prediction (ADMET): ML models can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. nih.gov This allows researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing the high attrition rates of drugs in later clinical trial stages.
Structure-Activity Relationship (SAR) Analysis: AI can identify subtle and complex patterns in SAR data, helping medicinal chemists understand how different chemical modifications to the fluorinated quinoline scaffold impact its biological activity. researchgate.net This data-driven insight guides the rational design of more effective and safer molecules. researchgate.net
Addressing Challenges and Opportunities in the Translational Pipeline for Quinoline-Based Therapeutics
The journey of a promising compound like a this compound derivative from the laboratory to clinical use is fraught with challenges. The translational pipeline, which bridges preclinical research and patient application, requires overcoming significant scientific, regulatory, and financial hurdles. cytivalifesciences.comdrugdiscoveryonline.com
Key Challenges:
Bioavailability and Pharmacokinetics: A primary challenge for many quinoline-based compounds is poor bioavailability, often due to low solubility or rapid metabolism. mdpi.combohrium.com For a drug to be effective, it must reach its target site in the body at a sufficient concentration. Overcoming issues like poor absorption and the inability to cross biological barriers like the blood-brain barrier is critical. mdpi.com
Toxicity and Off-Target Effects: Ensuring the safety of a new therapeutic is paramount. Quinoline derivatives can sometimes exhibit off-target effects or toxicity, which can halt their development. mdpi.com Careful optimization of the chemical structure is needed to maximize therapeutic effects while minimizing harm to healthy cells.
Drug Resistance: In the context of infectious diseases and cancer, the development of resistance to treatment is a major obstacle. rsc.orgnih.gov New quinoline-based drugs must be designed to be effective against resistant strains or be used in combination therapies to prevent resistance from emerging.
Regulatory Navigation and Cost: The regulatory approval process for new drugs is complex, lengthy, and expensive. cytivalifesciences.com It requires extensive data on a drug's safety, efficacy, and manufacturing quality.
Opportunities for Advancement:
Advanced Drug Delivery Systems: Innovative formulations, such as encapsulating drugs in nanoparticles, can significantly improve the bioavailability and targeted delivery of quinoline therapeutics. mdpi.com
Prodrug Strategies: Designing prodrugs—inactive precursors that are converted into the active drug inside the body—is a proven method to enhance properties like solubility and membrane permeability. numberanalytics.com
Drug Repurposing: Leveraging existing safety and pharmacokinetic data from approved quinoline drugs can accelerate the clinical testing of these compounds for new therapeutic indications. mdpi.com
Computational and AI-Driven Optimization: As discussed previously, using AI and computational modeling can help predict and mitigate potential issues with bioavailability and toxicity early in the design phase, streamlining the development process. orientjchem.orgnih.gov
Successfully navigating these challenges while capitalizing on emerging opportunities will be essential for translating the therapeutic potential of the this compound scaffold and its derivatives into clinically approved medicines. elifesciences.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7,8-Difluoro-2-methylquinolin-4-ol with high regioselectivity?
- Methodological Answer : Fluorination strategies for quinoline derivatives often involve halogen exchange or directed ortho-metalation. For regioselective fluorination, Liu and Lue (2001) describe a protocol using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (40–60°C) to target specific positions . To minimize side reactions, protect the 4-hydroxyl group during fluorination and optimize reaction time to prevent over-fluorination. Post-synthetic deprotection (e.g., acidic hydrolysis) can recover the hydroxyl group while preserving the fluorine substituents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., fluorine-induced deshielding in aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular weight validation . For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Microanalysis (C, H, N) should align with theoretical values within ±0.4% . Note: Fluorine atoms may suppress NMR signals; use deuterated DMSO for better solubility and signal resolution .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation of fine particles . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste contractors. Store the compound in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or LCMS fragmentation patterns) for this compound derivatives?
- Methodological Answer : Unexpected NMR peaks may arise from residual solvents, paramagnetic impurities, or tautomeric forms. Re-crystallize the compound in ethyl acetate/hexane to remove impurities and reacquire spectra . For LCMS anomalies, perform tandem MS/MS to identify fragmentation pathways and compare with computational predictions (e.g., ACD/Labs software) . Triangulate data by cross-referencing IR (C=O and O-H stretches) and elemental analysis .
Q. What experimental strategies can be employed to study the environmental stability of this compound on indoor surfaces?
- Methodological Answer : Simulate indoor surface interactions using microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption/desorption kinetics on materials like glass or drywall . Expose the compound to controlled humidity (30–70% RH) and UV light (290–400 nm) to mimic sunlight exposure. Quantify degradation products via GC-MS and assess oxidative stability using ozone exposure experiments .
Q. How can researchers optimize reaction conditions for introducing fluorinated groups into quinoline derivatives without compromising the 4-hydroxyl group?
- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl ether) for the 4-hydroxyl moiety prior to fluorination . Screen fluorinating agents (e.g., DAST vs. Deoxo-Fluor) in polar aprotic solvents (DMF, DMSO) at varying temperatures (0°C to reflux). Monitor reaction progress with in-situ FTIR to detect intermediate formation. Post-fluorination, deprotect under mild acidic conditions (e.g., dilute HCl in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
